molecular formula C15H12N2O2 B3045495 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1087-99-6

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3045495
CAS No.: 1087-99-6
M. Wt: 252.27 g/mol
InChI Key: YLPSMOASZOZCLU-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPSMOASZOZCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333059
Record name 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-99-6
Record name 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinazoline-2,4-dione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N3-Substituted Quinazoline-2,4-dione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly the quinazoline-2,4-dione class, are of significant interest due to their structural resemblance to endogenous nucleic acid bases, allowing them to interact with a wide array of biological targets. This structural versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties.[1][3][4]

The substitution pattern on the quinazoline ring system is critical in defining the pharmacological activity.[4][5] Specifically, modifications at the N1 and N3 positions of the quinazoline-2,4-dione nucleus have been a focal point of extensive research. This guide provides a comprehensive review of N3-substituted quinazoline-2,4-dione derivatives, detailing their synthesis, exploring their diverse biological activities with a focus on structure-activity relationships (SAR), and providing detailed experimental protocols for their preparation and evaluation.

Part 1: Synthetic Strategies for N3-Substituted Quinazoline-2,4-diones

The synthesis of the N3-substituted quinazoline-2,4-dione core can be achieved through several efficient pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

One-Pot Synthesis from Isatoic Anhydride

A highly efficient and common approach involves a one-pot, three-component reaction using isatoic anhydride, a primary amine (which provides the N3-substituent), and a carbonyl source. This method is valued for its operational simplicity and good to excellent yields.[6]

  • Mechanism Insight: The reaction proceeds via the initial nucleophilic attack of the primary amine on isatoic anhydride, leading to the opening of the anhydride ring to form a 2-aminobenzamide intermediate. This intermediate then reacts with a carbonylating agent, such as carbonyl diimidazole (CDI) or di-tert-butyl dicarbonate ((Boc)₂O), followed by an intramolecular cyclization to yield the desired N3-substituted quinazoline-2,4-dione. The use of (Boc)₂O with a catalyst like 4-dimethylaminopyridine (DMAP) has proven to be a versatile, metal-free approach.[6][7]

Synthesis_from_Isatoic_Anhydride IsatoicAnhydride Isatoic Anhydride Intermediate 2-Aminobenzamide Intermediate IsatoicAnhydride->Intermediate Ring Opening PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate CarbonylSource Carbonyl Source ((Boc)2O, CDI) Product N3-Substituted Quinazoline-2,4-dione CarbonylSource->Product Intermediate->Product Carbonylation & Intramolecular Cyclization

Caption: One-pot synthesis of N3-substituted quinazoline-2,4-diones.

Cyclization of 2-Amino-N-Substituted Benzamides

An alternative strategy starts with pre-formed 2-amino-N-substituted benzamides. These precursors can be cyclized using a suitable carbonylating agent. This method allows for greater control over the substituents on both the aromatic ring and the N3-position.

  • Expertise & Experience: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of DMAP is particularly effective.[7] This system avoids harsh conditions and metal catalysts, making it compatible with a wide range of functional groups. The reaction smoothly undergoes heterocyclization to afford the target compounds in good to excellent yields.[7] For substrates with less reactive groups, activating groups like p-methoxybenzyl (PMB) can enable the reaction to proceed at room temperature.[7]

Part 2: Diverse Biological Activities and Structure-Activity Relationships (SAR)

The N3-position of the quinazoline-2,4-dione scaffold serves as a crucial anchor point for various pharmacophoric groups, leading to a wide array of biological activities.

Anticancer Activity

N3-substituted quinazoline-2,4-diones have emerged as potent anticancer agents, targeting multiple pathways involved in tumor growth and proliferation.[4][8]

  • Mechanism of Action: PARP-1/2 Inhibition: Certain derivatives bearing a 3-amino pyrrolidine or a substituted piperizine moiety at the N3-position have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2).[9][10] PARP enzymes are critical for DNA single-strand break repair. Their inhibition in cancer cells with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality. X-ray crystallography has revealed unique binding modes of these compounds within the PARP-1 active site.[9][10]

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork During S-Phase PAR_Polymer PAR Polymer Synthesis PARP->PAR_Polymer Repair_Proteins Recruitment of DNA Repair Proteins PAR_Polymer->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death In BRCA-deficient cells Inhibitor N3-Substituted Quinazoline-2,4-dione (PARP Inhibitor) Inhibitor->PARP Inhibition

Caption: Mechanism of PARP inhibition leading to cancer cell death.

  • Mechanism of Action: c-Met/VEGFR-2 Kinase Inhibition: Dual inhibition of receptor tyrosine kinases like c-Met and VEGFR-2 is a validated strategy to combat cancer cell proliferation and angiogenesis. Novel 3-substituted quinazoline-2,4-dione derivatives have been developed as potent dual inhibitors, showing superior cytotoxic activity against colorectal cancer cell lines (HCT-116) compared to the standard drug cabozantinib.[11]

  • Structure-Activity Relationship (SAR):

    • For PARP-1 inhibition, incorporating a piperizine ring at the N3-position is crucial for interacting with the adenine-ribose binding site.[10]

    • In a series of bis-quinazolin-4(3H)-ones, compounds with monobromo substitutions on the quinazoline ring showed better cytotoxic activities against A549, MCF-7, and SKOV3 cell lines than their dibromo or unsubstituted counterparts.[12]

    • For dual c-Met/VEGFR-2 inhibitors, specific substitutions on a phenyl ring attached to the N3-position via a linker were found to be critical for high potency.[11]

Compound ClassTarget(s)Example ActivityCell LineReference
Piperizine derivativesPARP-1/2IC₅₀ = 0.51 nM (PARP-1)-[10]
Pyrrolidine derivativesPARP-1/2IC₅₀ < 3.12 µMMX-1[9]
Benzylpiperazine derivatives-IC₅₀ = 2.5 µMHUH-7[8]
Phenylacetamide derivativesc-Met/VEGFR-2IC₅₀ = 0.052 µM (c-Met)HCT-116[11]
Bis-quinazolinones-IC₅₀ < CisplatinA549, MCF-7[12]

Table 1: Summary of Anticancer Activity of N3-Substituted Quinazoline-2,4-dione Derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N3-substituted quinazoline-2,4-diones have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[1][13][14]

  • Mechanism of Action: Some derivatives are designed as fluoroquinolone-like inhibitors that target bacterial gyrase and DNA topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[13][14]

  • Structure-Activity Relationship (SAR):

    • The integration of heterocyclic moieties such as triazole, oxadiazole, or oxazole at the N3-position (and sometimes N1-position) via a linker has been shown to be essential for broad-spectrum antimicrobial activity.[13]

    • The nature of the substituent plays a key role. For instance, in one study, derivatives were tested against Staphylococcus aureus and Streptococcus pyogenes, with activity varying based on the specific aromatic aldehyde used in the synthesis.[15]

    • Compounds incorporating eight-membered nitrogen-heterocycles have shown significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) as low as 10-11 mg/mL against S. haemolyticus and S. aureus.[16]

Bacterial StrainCompound TypeMIC/ActivityReference
S. aureus, S. pyogenesPhenylimino thiazolidinone"Very good activity"[15]
E. colim-chlorobenzaldehyde deriv."Excellent activity"[15]
Gram-positive & negativeTriazole/Oxazole deriv.Broad bioactive spectrum[1][14]
S. haemolyticus, S. aureusEight-membered heterocycleMIC = 10-11 mg/mL[16]

Table 2: Summary of Antimicrobial Activity of N3-Substituted Quinazoline-2,4-dione Derivatives.

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and quinazolinone derivatives have long been explored for their anticonvulsant properties.[3][17]

  • Mechanism of Action: The primary mechanism for many anticonvulsant quinazolinones is believed to be the positive allosteric modulation of the GABA-A receptor at the benzodiazepine binding site.[18][19] This enhances the inhibitory effect of the neurotransmitter GABA, reducing neuronal hyperexcitability. This mechanism has been confirmed in vivo through flumazenil antagonism assays.[19]

  • Structure-Activity Relationship (SAR):

    • The nature of the substituent at the N3 position is critical. In one study comparing N3-allyl versus N3-benzyl derivatives, the allyl-substituted compounds generally exhibited higher activity.[18][19]

    • Substituents on other parts of the molecule also play a key role. Fluorinated quinazolinone derivatives showed significant activity in the maximal electroshock (MES) seizure model, with specific substitutions on an N3-linked amine moiety conferring high protection with low neurotoxicity.[17]

    • Lipophilicity is an important factor; N3-benzyl substituted compounds were found to be more lipophilic than their N3-allyl counterparts, which could affect their ability to cross the blood-brain barrier.[18][19]

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of a representative N3-substituted quinazoline-2,4-dione.

Protocol: One-Pot Synthesis of 3-Substituted Quinazoline-2,4-diones

This protocol is adapted from a DMAP-catalyzed, metal-free approach, valued for its mild conditions and high yields.[7]

Objective: To synthesize a 3-substituted quinazoline-2,4-dione from a 2-aminobenzamide.

Materials:

  • 2-Aminobenzamide derivative (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminobenzamide derivative (1.0 mmol).

  • Add 10 mL of anhydrous acetonitrile to dissolve the starting material.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) to the solution.

  • Add the catalytic amount of DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate of the product will typically form.

  • Filter the reaction mixture using a Büchner funnel.

  • Wash the collected solid with a small amount of cold acetonitrile (3 mL) to remove any unreacted starting materials or soluble impurities.

  • Dry the solid product under vacuum to obtain the desired 3-substituted quinazoline-2,4-dione.

  • Validation & Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The disappearance of the -NH₂ protons from the starting material and the appearance of the characteristic quinazolinedione signals will confirm a successful reaction.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Reaction Step 1-5: Combine Reagents & Stir for 12h Filtration Step 7: Filter Precipitate Reaction->Filtration Washing Step 8: Wash with CH3CN Filtration->Washing Drying Step 9: Drying under Vacuum Washing->Drying Characterization Step 10: Spectroscopic Analysis (NMR, MS) Drying->Characterization Pure Product BioAssay Biological Assay (e.g., MTT, MIC) Characterization->BioAssay Data Data Analysis & SAR Interpretation BioAssay->Data

Caption: Workflow from synthesis to biological evaluation.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.[1][14]

Objective: To determine the zone of inhibition of a synthesized compound against selected bacterial strains.

Materials:

  • Synthesized quinazoline-2,4-dione derivative

  • Nutrient Agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Nutrient Agar plate to create a lawn.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, punch uniform wells (6 mm in diameter) into the agar.

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solution into one of the wells.

  • Add the same volume of the solvent (DMSO) to another well to serve as a negative control.

  • Place a standard antibiotic disc in another area of the plate as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Validation & Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity. The absence of a zone around the negative control well validates that the solvent has no activity. Compare the zone of inhibition of the test compound to the positive control.

Conclusion and Future Outlook

N3-substituted quinazoline-2,4-dione derivatives represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility of this scaffold, coupled with the profound impact of the N3-substituent on biological activity, ensures its continued relevance in drug discovery. Research has demonstrated potent activities across multiple therapeutic areas, most notably in oncology, infectious diseases, and neurology.

Future efforts should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel linkers and complex heterocyclic moieties at the N3-position will likely yield compounds with novel mechanisms of action. As our understanding of the molecular targets of these compounds deepens through structural biology and computational studies, the path toward clinically successful drugs based on the N3-substituted quinazoline-2,4-dione scaffold becomes increasingly clear.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Phakhodee, W., et al. (2022). Synthesis of N3-Substituted Quinazoline-2,4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. ResearchGate. [Link]

  • Singh, G., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • J-GLOBAL. (n.d.). SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES. J-GLOBAL. [Link]

  • Semantic Scholar. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Royal Society of Chemistry. [Link]

  • Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. ResearchGate. [Link]

  • Li, X., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9392-9400. [Link]

  • Devi, K. A., et al. (2012). Synthesis and Antimicrobial activity of some Quinazolinones Derivatives. International Journal of Drug Development & Research, 4(3). [Link]

  • ResearchGate. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Ali, I., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Ghencea, A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticonvulsant activity of some newer 3H-quinazolin-4-one derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. ResearchGate. [Link]

  • Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109. [Link]

  • Asadi, M., et al. (2020). Synthesis and antitumor activities of novel bis‐quinazolin‐4(3H)‐ones. Journal of the Chinese Chemical Society. [Link]

  • Asawla, J. (2025). Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and. Digital Commons @ University of the Pacific. [Link]

  • Semantic Scholar. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One. Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • ResearchGate. (2022). (PDF) Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ResearchGate. [Link]

Sources

Biological Profile and Therapeutic Potential of 3-(p-Tolyl)quinazoline-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological targets, and experimental validation of 3-(p-tolyl)quinazoline-2,4-dione and its functionalized derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

The 3-(p-tolyl)quinazoline-2,4(1H,3H)-dione scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike the fully aromatic quinazolinones, the quinazoline-2,4-dione core possesses distinct hydrogen bond donor/acceptor profiles (N1-H, C2=O, C4=O) that mimic nucleobases and other endogenous ligands.

This guide analyzes the pharmacological utility of the 3-(p-tolyl) derivative, focusing on its role as a dual VEGFR-2/c-Met inhibitor in oncology and a DNA gyrase inhibitor in antimicrobial therapeutics. The p-tolyl moiety (4-methylphenyl) specifically enhances lipophilicity and optimizes van der Waals interactions within hydrophobic binding pockets, often yielding superior potency compared to unsubstituted 3-phenyl analogs.

Chemical Architecture & SAR

The pharmacological efficacy of this class is driven by the spatial arrangement of the dione core and the electronic properties of the N3-substituent.

Structure-Activity Relationship (SAR)
  • Core Scaffold (Positions 1 & 3): The N1 position is often left unsubstituted to maintain H-bond donor capability, critical for binding residues like Glu/Asp in kinase active sites. The N3 position bears the p-tolyl group.

  • The p-Tolyl Moiety: The 4-methyl group on the phenyl ring provides a specific steric bulk that fills hydrophobic sub-pockets (e.g., the hydrophobic II pocket in VEGFR-2). It also increases logP, improving membrane permeability compared to hydrophilic substituents.

  • C6/C7 Substitution: Electron-withdrawing groups (e.g., -Cl, -F) or solubilizing moieties (e.g., morpholine) at C6/C7 significantly modulate potency and metabolic stability.

SAR_Diagram Core Quinazoline-2,4-dione Scaffold N1 N1 Position: H-Bond Donor (Critical for Kinase Hinge Binding) Core->N1 N3 N3 Position (p-Tolyl): Hydrophobic Interaction (Target Selectivity) Core->N3 C6 C6/C7 Positions: Electronic Tuning (Solubility/Metabolic Stability) Core->C6 Glu/Asp Residues Glu/Asp Residues N1->Glu/Asp Residues H-Bonding VEGFR-2 Hydrophobic Pocket II VEGFR-2 Hydrophobic Pocket II N3->VEGFR-2 Hydrophobic Pocket II Steric Fit

Figure 1: Structural determinants of biological activity in 3-(p-tolyl)quinazoline-2,4-diones.

Pharmacological Targets

Oncology: Dual VEGFR-2 and c-Met Inhibition

The primary oncological interest in 3-(p-tolyl)quinazoline-2,4-diones lies in their ability to overcome resistance to standard angiogenesis inhibitors.

  • Mechanism: These compounds act as ATP-competitive inhibitors. The dione core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

  • Efficacy: Derivatives functionalized at the 3-position (including p-tolyl and p-substituted analogs) have demonstrated IC50 values in the nanomolar range (48–83 nM) against VEGFR-2 and c-Met.

  • Therapeutic Advantage: Simultaneous inhibition of c-Met prevents the "kinase switch" resistance mechanism often seen when tumors are treated with selective VEGFR inhibitors.

Antimicrobial: DNA Gyrase & Topoisomerase IV

The structural similarity between quinazoline-2,4-diones and fluoroquinolones allows them to target bacterial DNA replication machinery.[1]

  • Target: Bacterial DNA Gyrase (Subunit B).

  • Mode of Action: Stabilization of the DNA-enzyme cleavage complex, leading to double-strand breaks and bacterial cell death.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The p-tolyl group enhances penetration through the bacterial cell wall.

Emerging Targets
  • PARP-1/2 Inhibition: Recent studies identify 3-substituted quinazoline-2,4-diones as potent PARP inhibitors (IC50 ~3 µM), disrupting DNA repair in BRCA-deficient cancer cells.

  • HDAC6 Inhibition: Hydroxamic acid derivatives of the scaffold show high selectivity for HDAC6 (IC50 ~4 nM), promoting apoptosis in multiple myeloma cells.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the downstream effects of VEGFR-2/c-Met inhibition by the 3-(p-tolyl) scaffold in a cancer cell model.

Signaling_Pathway Drug 3-(p-tolyl)quinazoline-2,4-dione VEGFR VEGFR-2 (Endothelial Cells) Drug->VEGFR Inhibits cMet c-Met (Tumor Cells) Drug->cMet Inhibits Apop Apoptosis (Induced) Drug->Apop Indirectly Promotes PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS cMet->PI3K cMet->RAS AKT AKT PI3K->AKT Angio Angiogenesis (Inhibited) AKT->Angio Prolif Cell Proliferation (Inhibited) AKT->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif

Figure 2: Dual inhibition of Angiogenesis and Proliferation pathways by the target scaffold.

Experimental Protocols

Chemical Synthesis (Anthranilic Acid Route)

This protocol yields high-purity 3-(p-tolyl)quinazoline-2,4-dione suitable for biological assay.

Reagents: Anthranilic acid, p-Tolyl isocyanate, Pyridine, Ethanol.

  • Condensation: Dissolve anthranilic acid (10 mmol) in ethanol (20 mL).

  • Addition: Dropwise add p-tolyl isocyanate (11 mmol) with stirring at room temperature.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cyclization: If the intermediate urea precipitates, collect it. Reflux the urea in ethanol containing catalytic triethylamine or fuse with pyridine to effect cyclization to the dione.

  • Purification: Cool, filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized compound.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

ParameterSpecification
Enzyme Recombinant Human VEGFR-2 (KDR) kinase domain
Substrate Biotinylated poly(Glu, Tyr) 4:1
ATP Concentration Km apparent (typically 10 µM)
Detection Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC
Incubation 60 minutes at Room Temperature

Protocol Steps:

  • Prepare 3x Enzyme mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Prepare 3x Substrate/ATP mix.

  • Prepare 3x Compound dilution series (starting at 10 µM in 1% DMSO).

  • Add 5 µL of Compound, 5 µL of Enzyme, and 5 µL of Substrate/ATP to a 384-well low-volume plate.

  • Incubate for 60 mins at RT.

  • Add detection reagents (EDTA containing). Read Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10^4. Plot % Inhibition vs. Log[Compound] to derive IC50.

Quantitative Activity Data

The following table summarizes key biological activity data for 3-substituted quinazoline-2,4-dione derivatives, highlighting the relevance of the p-tolyl and related aryl substitutions.

TargetDerivative TypeActivity MetricValueReference
VEGFR-2 3-(p-substituted-phenyl)IC5083 nM[1]
c-Met 3-(p-substituted-phenyl)IC5048 nM[1]
PARP-1 3-amino-pyrrolidine analogIC50< 3.12 µM[2]
HDAC6 Hydroxamic acid analogIC504 nM[3]
S. aureus 3-(p-tolyl) analogMIC10–65 µg/mL[4]

References

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. Molecules. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters. International Journal of Molecular Sciences. [Link]

Sources

Physicochemical Properties and Solubility Profile of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary:

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, providing a comprehensive analysis of its fundamental physicochemical properties and a detailed, field-proven methodology for determining its aqueous solubility. For researchers and scientists in drug development, an early and accurate understanding of these parameters is not merely a characterization exercise; it is a critical determinant of a compound's potential trajectory, influencing everything from initial biological screening to final formulation design. This document synthesizes established analytical principles with practical, actionable protocols to empower research teams to generate reliable and reproducible data, thereby accelerating the drug discovery pipeline.

Part 1: Core Physicochemical Characterization

A foundational understanding of a molecule's identity and intrinsic properties is the mandatory first step in its journey from a discovery candidate to a viable therapeutic agent. This section outlines the core attributes of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione.

Molecular Identity and Structure

The structural integrity and identity of the compound must be unequivocally confirmed post-synthesis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[4][5]

  • IUPAC Name: 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Molecular Weight: 268.27 g/mol

PropertyDataSourceRationale and Scientific Insight
Melting Point > 250 °C[4]A high melting point is indicative of a stable crystal lattice, which often correlates with lower aqueous solubility due to the high energy required to break the lattice structure.
logP (Octanol-Water) Predicted: ~2.5-3.5[6]This value, estimated from structurally similar compounds, suggests moderate lipophilicity. The aromatic rings drive lipophilic character, while the dione moiety adds polarity. Experimental verification is essential for building accurate structure-activity relationships (SAR).
pKa (Acid/Base Dissociation) Predicted: Weakly Acidic[7]The N1-H proton of the quinazolinedione ring is weakly acidic. The molecule lacks a strong basic center. This profile implies its solubility will be largely independent of pH in the physiological range (pH 1-8), a critical factor for predicting oral absorption.
Solid-State Properties: The Unseen Driver

Expert Insight: It is a common oversight in early-stage discovery to treat a compound as a single entity. However, its solid-state form (i.e., its crystal packing) dictates its thermodynamic properties. Undocumented changes in crystalline form (polymorphism) between batches can lead to drastic and unexpected variations in solubility and dissolution, creating significant reproducibility challenges. Therefore, initial solid-state characterization is a non-negotiable, self-validating step. Techniques such as X-Ray Powder Diffraction (XRPD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to confirm the melting point and detect phase transitions are fundamental.[8]

Part 2: Aqueous Solubility Profile: A Methodological Guide

Poor aqueous solubility is a primary cause of failure for promising drug candidates.[1] The following section provides a robust, gold-standard protocol for determining thermodynamic equilibrium solubility, a critical parameter for the Biopharmaceutics Classification System (BCS).

Experimental Principle: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two commonly measured parameters:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is a fundamental, material-specific property. The shake-flask method is the definitive technique for its measurement.[8][9]

  • Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[10] While useful for rapid rank-ordering of compounds, it often overestimates true solubility and can be misleading.[8]

This guide exclusively details the protocol for thermodynamic solubility, as it provides the definitive data required for downstream development decisions.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system. Each step includes controls and checks to ensure the integrity of the final data.

Step 1: Preparation of Media

  • Prepare relevant aqueous buffers. Standard choices for pharmaceutical relevance are:

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood/physiological pH).

    • Acetate or citrate buffer at pH 5.0 (simulating the upper small intestine).

    • 0.1 N HCl at pH 1.2 (simulating gastric fluid).

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of solid 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Seal the vials and place them on a rotator or orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate for a minimum of 48 hours. Causality: Sparingly soluble, crystalline compounds can take a long time to reach equilibrium. Shorter incubation times (e.g., 24 hours) risk underestimating the true solubility.[8]

Step 3: Phase Separation (Critical Step)

  • After incubation, allow the vials to stand for 30 minutes to let larger particles settle.

  • Withdraw an aliquot of the supernatant and centrifuge at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet fine particulates.

  • Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Trustworthiness: This dual centrifugation-filtration step is essential to reliably remove all undissolved solid, a common source of artificially high and variable solubility results.

Step 4: Quantification by HPLC-UV

  • Prepare a calibration curve using a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) diluted into the mobile phase.

  • Analyze the filtered supernatant by a validated, stability-indicating HPLC-UV method. A typical starting method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV spectrophotometer set to an absorbance maximum.

  • Calculate the concentration in the sample against the calibration curve.

Step 5: Solid-State Verification

  • Recover the remaining solid from the vial, dry it, and analyze it using XRPD. Self-Validation: This step confirms that the compound did not change its crystalline form (e.g., convert to a more soluble hydrate or a different polymorph) during the experiment, ensuring the measured solubility corresponds to the initial solid form.[8]

Data Presentation

All quantitative solubility data should be summarized for clear interpretation.

Medium (at 25°C)pHMeasured Solubility (µg/mL)Measured Solubility (µM)
0.1 N HCl1.2Report ValueReport Value
Acetate Buffer5.0Report ValueReport Value
PBS7.4Report ValueReport Value
Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis A 1. Add Excess Solid Compound to Buffered Media B 2. Agitate at Controlled Temp (48-72 hours) A->B Equilibration C 3. Centrifuge Supernatant (>14,000 rpm) B->C F 6. Analyze Residual Solid via XRPD B->F Validate Solid Form D 4. Filter Through 0.22 µm Low-Binding Filter C->D Remove Particulates E 5. Quantify Concentration via HPLC-UV D->E G Final Report: Thermodynamic Solubility E->G

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Solubility in Pre-formulation and Screening Solvents

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is a practical necessity for compound handling, storage, and the execution of in vitro biological assays.

Rationale and Solvent Selection
  • Dimethyl Sulfoxide (DMSO): The universal solvent for compound library storage and initial screening dilutions. High solubility in DMSO is a prerequisite for high-throughput screening (HTS).

  • Ethanol/Methanol: Often used in early-stage formulation development for toxicology studies.

  • N,N-Dimethylformamide (DMF): A strong polar aprotic solvent, often capable of dissolving compounds that are intractable in DMSO.[2][11]

Expected Profile and Experimental Approach

Based on the behavior of related quinazoline derivatives, 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione is expected to exhibit high solubility in DMSO and DMF, and moderate to low solubility in alcohols like ethanol.[2][11] The shake-flask methodology described in Part 2 can be directly adapted for these organic solvents to obtain quantitative values, which are invaluable for guiding formulation activities.

Conclusion and Strategic Outlook

This guide establishes a robust framework for the characterization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. We have detailed its core physicochemical properties and presented a rigorous, gold-standard protocol for determining its thermodynamic aqueous solubility. The poor water solubility characteristic of the quinazolinone class necessitates such a meticulous and validated approach.[1]

For drug development professionals, the data generated from these protocols is foundational. If the aqueous solubility is determined to be low (<10 µg/mL), the immediate next steps should involve investigating solubility in biorelevant media (e.g., Fasted-State and Fed-State Simulated Intestinal Fluid - FaSSIF/FeSSIF) to better predict in vivo behavior.[8] Concurrently, a pre-formulation campaign should be initiated to explore solubility enhancement strategies, such as amorphous solid dispersions, salt formation (if a suitable ionizable center can be introduced), or lipid-based formulations. By integrating this precise physicochemical understanding early, research teams can de-risk their projects and make informed, data-driven decisions to advance the most promising candidates.

References

  • Persson, E. (2005) Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link] (Accessed: February 24, 2026).

  • Sreekanth, A. (n.d.) solubility experimental methods.pptx. Available at: [Link] (Accessed: February 24, 2026).

  • Jouyban, A. (2010) Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link] (Accessed: February 24, 2026).

  • Li, Y., et al. (2022) 'Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)', Oncology Reports, 48(5). Available at: [Link] (Accessed: February 24, 2026).

  • Raytor (2026) Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link] (Accessed: February 24, 2026).

  • Wang, L., et al. (2020) 'DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate', ACS Omega, 5(16), pp. 9391–9398. Available at: [Link] (Accessed: February 24, 2026).

  • Patel, H. R., et al. (2015) 'STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS', International Journal of Chemical and Bionolecular Science, 1(1), pp. 1-7. Available at: [Link] (Accessed: February 24, 2026).

  • ChemSynthesis (2025) 3-(4-methylphenyl)-4(3H)-quinazolinone. Available at: [Link] (Accessed: February 24, 2026).

  • Al-Suwaidan, I. A., et al. (2022) 'Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds', ChemEngineering, 6(6), p. 94. Available at: [Link] (Accessed: February 24, 2026).

  • Al-Suwaidan, I. A., et al. (2022) 'Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents', ChemEngineering, 6(6), p. 94. Available at: [Link] (Accessed: February 24, 2026).

  • Diabeticstudies.org (n.d.) Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. Available at: [Link] (Accessed: February 24, 2026).

  • Al-Omar, M. A. (2015) 'Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives', Journal of Heterocyclic Chemistry, 52(5), pp. 1237-1250. Available at: [Link] (Accessed: February 24, 2026).

  • Al-Ghorbani, M., et al. (2021) 'Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent', Molecules, 26(11), p. 3257. Available at: [Link] (Accessed: February 24, 2026).

  • Wang, L., et al. (2016) 'Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity', Med. Chem. Commun., 7(7), pp. 1389-1394. Available at: [Link] (Accessed: February 24, 2026).

  • PubChem (n.d.) 3-[2-(4-methylphenyl)-2-oxoethyl]-4(3H)-quinazolinone. National Center for Biotechnology Information. Available at: [Link] (Accessed: February 24, 2026).

  • Mahmoud, M. R., et al. (2012) 'Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives', American Journal of Organic Chemistry, 2(1), pp. 1-8. Available at: [Link] (Accessed: February 24, 2026).

  • ResearchGate (n.d.) Formation of 3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione (3a). Available at: [Link] (Accessed: February 24, 2026).

  • ChemBK (n.d.) quinazoline-2,4(1H,3H)-dione. Available at: [Link] (Accessed: February 24, 2026).

  • Kassab, A. F. (2020) 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. Available at: [Link] (Accessed: February 24, 2026).

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Methodological & Application

Solvent selection for the crystallization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Systematic Solvent Selection for the Optimal Crystallization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Abstract

This document provides a comprehensive guide and detailed protocols for selecting an optimal solvent system for the crystallization of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. Quinazoline-2,4(1H,3H)-dione and its derivatives are key scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2][3] Achieving high purity and a stable, well-defined crystalline form is paramount for downstream applications, including API formulation and structural analysis. This guide moves beyond a simple list of solvents, offering a systematic, logic-driven approach rooted in the physicochemical properties of the target molecule. We detail a multi-step screening process, from preliminary solubility tests to the optimization of single-solvent and binary-solvent systems, enabling researchers to efficiently identify conditions that maximize yield, purity, and crystal quality.

Introduction: The Critical Role of Crystallization

Crystallization is the most crucial purification technique in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. For a molecule like 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, the final crystallization step dictates not only its chemical purity but also its physical properties, such as particle size distribution, flowability, and dissolution rate. The selection of an appropriate solvent is the single most important factor in developing a successful crystallization process.[4][5] An ideal solvent system should exhibit a specific solubility profile: the compound should be highly soluble at elevated temperatures and sparingly soluble at ambient or sub-ambient temperatures, facilitating high recovery upon cooling.[6]

This guide provides the theoretical basis and practical protocols to systematically determine such a system for the target compound.

Physicochemical Characterization of the Analyte

A foundational understanding of the target molecule's structure is essential for predicting its solubility behavior.

Structure:

  • Core: Quinazoline-2,4(1H,3H)-dione. This core contains:

    • Two amide-like carbonyl groups (C=O), which are polar and can act as hydrogen bond acceptors.

    • An N-H group, which is a hydrogen bond donor.

    • An aromatic benzene ring, which is nonpolar.

  • Substituent: A 4-methylphenyl (p-tolyl) group attached at the N3 position. This group is predominantly nonpolar and bulky.

Solubility Prediction: The molecule presents a classic amphiphilic challenge. The quinazoline-dione core imparts polarity and hydrogen bonding capability, suggesting solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).[4][7] The parent quinazoline-2,4(1H,3H)-dione is known to be soluble in alcohol but insoluble in water.[8] The addition of the large, nonpolar tolyl group will likely decrease its solubility in highly polar solvents (like water) and increase its solubility in solvents of intermediate polarity or those with aromatic character (like toluene).

Guiding Principles for Solvent Selection

The ideal crystallization solvent or solvent system should meet several criteria:

  • Favorable Solubility Curve: High solubility at boiling point, low solubility at room temperature or below.

  • Inertness: The solvent must not react with the compound.[4]

  • Impurity Rejection: Impurities should remain dissolved in the mother liquor or be insoluble in the hot solvent.[5]

  • Crystal Morphology: The solvent influences the shape and size of the crystals.

  • Safety and Practicality: The solvent should have a reasonably low boiling point for easy removal, low toxicity, and be cost-effective.[4] Solvents with very high boiling points like toluene (111 °C) should be used cautiously to avoid "oiling out," where the compound melts in the solvent before dissolving.[4]

Systematic Workflow for Solvent Screening

A structured approach is more efficient than random testing. The following workflow guides the researcher from a broad screen to an optimized system.

Solvent_Screening_Workflow cluster_screening Phase 1: Preliminary Solubility Screening cluster_single Phase 2a: Single Solvent System cluster_binary Phase 2b: Binary Solvent System start Impure 3-(4-Methylphenyl) quinazoline-2,4(1H,3H)-dione solubility_test Small-Scale Solubility Test (2-5 mg in 0.1 mL solvent) start->solubility_test classify_solvents Classify Solvents: 1. Soluble at RT (Good for anti-solvent) 2. Soluble Hot, Insoluble Cold (Good for cooling) 3. Insoluble (Good anti-solvent) solubility_test->classify_solvents cooling_crystallization Protocol 2: Cooling Crystallization (e.g., Ethanol, Isopropanol, Acetone) classify_solvents->cooling_crystallization Class 2 antisolvent_crystallization Protocol 3: Anti-solvent Addition (e.g., Acetone/Hexane, Ethanol/Water) classify_solvents->antisolvent_crystallization Class 1 + Class 3 optimization Phase 3: Optimization (Purity, Yield, Morphology) cooling_crystallization->optimization antisolvent_crystallization->optimization final Optimized Crystallization Protocol optimization->final

Caption: Workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solubility Screening

This initial screen aims to quickly classify a range of solvents.

Materials:

  • 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione (crude product)

  • Test tubes or small vials (1 mL)

  • Graduated micropipettes

  • Heat gun or water bath

  • Vortex mixer

  • Solvent candidates (see Table 1)

Procedure:

  • Place approximately 5 mg of the compound into each labeled vial.

  • Add 100 µL of a solvent to the first vial.

  • Vortex the mixture at room temperature for 1 minute. Observe and record solubility ("Insoluble," "Partially Soluble," "Soluble").

  • If the compound is not fully soluble, heat the vial gently in a water bath or with a heat gun towards the boiling point of the solvent. Vortex and observe. Record solubility ("Soluble Hot").

  • If the compound dissolved when hot, allow the vial to cool to room temperature, and then place it in an ice bath for 15-20 minutes. Observe for crystal formation.

  • Repeat steps 2-5 for each solvent listed in Table 1.

Table 1: Candidate Solvents for Initial Screening

SolventBoiling Point (°C)[4]PolarityPredicted Suitability as Single SolventPredicted Suitability as Anti-Solvent
n-Hexane69NonpolarPoorExcellent
Toluene111NonpolarPossible (Aromatic)Good
Dichloromethane40IntermediatePossibleFair
Ethyl Acetate77IntermediateGoodPoor
Acetone56Polar AproticGoodPoor
Isopropanol82Polar ProticExcellentPoor
Ethanol78Polar ProticExcellentPoor
Methanol65Polar ProticHigh solubility likelyPoor
Water100Highly PolarPoorExcellent

Rationale: This selection covers a wide range of polarities. Based on the analyte's structure and literature on similar compounds, ethanol and acetone are strong candidates for single-solvent crystallization.[1][9][10] Hexane and water are prime candidates for use as anti-solvents.[11]

Protocol 2: Cooling Crystallization (Single Solvent)

This protocol is for solvents identified as "Soluble Hot, Insoluble Cold" in Protocol 1 (e.g., Ethanol).

Procedure:

  • Place 100 mg of the crude compound in a small Erlenmeyer flask.

  • Add the selected solvent (e.g., ethanol) dropwise while heating and stirring (e.g., on a hot plate) until the solid is just dissolved. Do not add a large excess of solvent.

  • Remove the flask from the heat source and cover it to allow for slow cooling to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[5]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the crystals for purity (e.g., by HPLC, melting point) and calculate the yield.

Protocol 3: Anti-Solvent Crystallization (Binary Solvent)

This method is ideal when the compound is too soluble in one solvent even when cold (Class 1), but insoluble in another (Class 3). A common and effective pair is a good solvent like acetone or ethanol with an anti-solvent like n-hexane or water.[7][12]

Procedure:

  • Dissolve 100 mg of the crude compound in the minimum amount of the "good" solvent (e.g., acetone) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add the "anti-solvent" (e.g., n-hexane) dropwise to the stirred solution until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.[12]

  • Gently warm the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Collect, wash, and dry the crystals as described in Protocol 2 (steps 5-7), using the binary solvent mixture (in the final ratio) as the cold wash solvent.

  • Analyze the final product for purity and yield.

Data Interpretation and Troubleshooting

Table 2: Interpreting Crystallization Outcomes

ObservationPotential Cause(s)Suggested Action(s)
No Crystals Form Solution is not supersaturated; cooling too fast.Evaporate some solvent; cool more slowly; scratch the inside of the flask; add a seed crystal.
"Oiling Out" Compound's melting point is below the solvent's boiling point; solution is too concentrated.Use a lower-boiling point solvent; use more solvent to create a more dilute solution; lower the peak heating temperature.
Poor Yield Compound is too soluble in the cold solvent; insufficient cooling time.Use a less effective solvent; use a binary system with an anti-solvent; increase cooling time.
Low Purity Impurities co-crystallized; inefficient washing.Re-crystallize; choose a more selective solvent system; ensure washing is done with ice-cold solvent.

Conclusion

The selection of a crystallization solvent is a systematic process that balances the thermodynamic requirements of solubility with practical considerations of safety and scalability. For 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, its amphiphilic nature suggests that polar protic solvents like ethanol or isopropanol are excellent candidates for single-solvent cooling crystallization. For enhanced yield or to address high solubility, binary systems such as acetone/n-hexane or ethanol/water offer powerful alternatives for anti-solvent crystallization. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop a robust and reproducible crystallization process, ensuring high purity and optimal solid-state form for this important class of molecules.

References

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google P
  • CN103664892B - The crystallization of quinoline - Google P
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  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. (URL: [Link])

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (URL: [Link])

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. (URL: [Link])

  • Scribd. Solvent Selection for Crystallization. (URL: [Link])

  • Kougoulos, E., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. (URL: [Link])

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. (URL: [Link])

  • Al-blewi, F. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. (URL: [Link])

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  • US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)
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Application Notes and Protocols for the Functionalization of the 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione skeleton is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic system, a fusion of benzene and pyrimidine rings, exhibits a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The versatility of the quinazoline-2,4(1H,3H)-dione core allows for substitutions at various positions, most notably at the N1 and N3 nitrogens, as well as on the fused benzene ring. These modifications can significantly influence the molecule's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets.[1]

The 3-(4-methylphenyl), or 3-p-tolyl, substituent introduces a specific lipophilic character and steric bulk, which can be crucial for molecular recognition by target proteins. The functionalization of this specific core, the 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione, opens up avenues for creating extensive libraries of novel compounds for drug discovery programs. This guide provides detailed protocols for the synthesis of the core structure and its subsequent functionalization at key positions, offering researchers a practical framework for exploring the chemical space around this promising scaffold.

Part 1: Synthesis of the 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione Core

The synthesis of the 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione core can be efficiently achieved through a one-pot reaction from 2-aminobenzamide and p-tolyl isocyanate, catalyzed by 4-dimethylaminopyridine (DMAP). This method provides a straightforward and high-yielding route to the desired scaffold.

Scientific Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminobenzamide on the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular cyclization, facilitated by the catalytic action of DMAP, leads to the formation of the quinazoline-2,4(1H,3H)-dione ring system.

Experimental Workflow: Synthesis of the Core Structure

cluster_0 Synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione start Start: 2-Aminobenzamide and p-Tolyl isocyanate reagents Add DMAP and Acetonitrile start->reagents reaction Stir at room temperature, then reflux reagents->reaction workup Cool, filter, and wash with cold acetonitrile reaction->workup product Product: 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione workup->product

Caption: Workflow for the synthesis of the quinazoline-2,4(1H,3H)-dione core.

Detailed Protocol: Synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Materials:

  • 2-Aminobenzamide

  • p-Tolyl isocyanate

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 2-aminobenzamide (1.0 eq) in anhydrous acetonitrile, add p-tolyl isocyanate (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to afford the pure 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[3]

Expected Yield: 71%[3]

Characterization Data:

  • Appearance: White solid[3]

  • ¹H NMR (DMSO-d₆): δ 11.5 (brs, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.20-7.40 (m, 6H), 2.35 (s, 3H).

Part 2: Functionalization at the N1-Position: Alkylation

With the N3-position occupied by the p-tolyl group, the N1-position becomes the primary site for further diversification through alkylation. This allows for the introduction of a wide variety of side chains, which can be used to modulate solubility, introduce new pharmacophores, or establish key interactions with biological targets.

Scientific Rationale

The N1-proton of the 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione is acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a nucleophilic anion. This anion can then react with an alkyl halide via an Sₙ2 reaction to form the N1-alkylated product. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base and leaving the anion more reactive.

Experimental Workflow: N1-Alkylation

cluster_1 N1-Alkylation Protocol start_alkylation Start: 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione add_base Add K₂CO₃ and DMF start_alkylation->add_base add_alkyl_halide Add Alkyl Halide (e.g., Ethyl Chloroacetate) add_base->add_alkyl_halide reaction_alkylation Stir at room temperature add_alkyl_halide->reaction_alkylation workup_alkylation Pour into ice water, filter, and wash reaction_alkylation->workup_alkylation product_alkylation Product: 1-Alkyl-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione workup_alkylation->product_alkylation

Caption: General workflow for the N1-alkylation of the quinazoline-2,4(1H,3H)-dione core.

Detailed Protocol: N1-Alkylation with Ethyl Chloroacetate

Materials:

  • 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water and dry under vacuum to yield the desired 1-(ethoxycarbonylmethyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[4]

Quantitative Data for N-Alkylation

Alkylating AgentBaseSolventTemperatureTypical YieldReference
Ethyl ChloroacetateK₂CO₃DMFRoom Temp.Good to High[4]
Benzyl BromideK₂CO₃DMFRoom Temp.Good to High[5]
Methyl IodideK₂CO₃DMFRoom Temp.Good to High[4]

Part 3: Functionalization of the Benzo-Ring: Electrophilic Aromatic Substitution

The fused benzene ring of the quinazolinone core is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the electronic properties and biological activity of the molecule. Halogenation, particularly bromination, is a key transformation as the resulting halo-substituent serves as a versatile handle for further modifications, such as cross-coupling reactions.

Scientific Rationale

The benzene ring of the quinazolinone system is activated towards electrophilic aromatic substitution. The reaction with N-bromosuccinimide (NBS) in a suitable solvent like acetic acid provides a regioselective method for the introduction of a bromine atom, typically at the C6-position, which is electronically favored.

Experimental Workflow: Bromination of the Benzo-Ring

cluster_2 Bromination Protocol start_bromination Start: 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione dissolve Dissolve in Acetic Acid start_bromination->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs reaction_bromination Stir at room temperature add_nbs->reaction_bromination workup_bromination Pour into water, filter, and recrystallize reaction_bromination->workup_bromination product_bromination Product: 6-Bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione workup_bromination->product_bromination

Caption: Workflow for the bromination of the quinazoline-2,4(1H,3H)-dione core.

Detailed Protocol: Bromination with N-Bromosuccinimide

Materials:

  • 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution while stirring.

  • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water.

  • Collect the precipitate by filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[6]

Part 4: Advanced Functionalization: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of a halogen, such as bromine, onto the quinazolinone scaffold opens the door to a wide array of powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a particularly valuable tool for creating biaryl structures, which are prevalent in many drug molecules.[7]

Scientific Rationale

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide.[7] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.[7]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

cluster_3 Suzuki-Miyaura Coupling Protocol start_suzuki Start: 6-Bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione add_reagents Add Arylboronic Acid, Pd Catalyst, and Base start_suzuki->add_reagents add_solvent Add Solvent (e.g., Dioxane/Water) add_reagents->add_solvent reaction_suzuki Heat under inert atmosphere add_solvent->reaction_suzuki workup_suzuki Cool, extract with organic solvent, and purify reaction_suzuki->workup_suzuki product_suzuki Product: 6-Aryl-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione workup_suzuki->product_suzuki

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 6-Bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-phenyl-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione.[5][8]

Quantitative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemperatureTypical YieldReference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water90-100 °CModerate to High[5][8]
4-Methoxyphenyl-PdCl₂(dppf)K₂CO₃Toluene/Water115 °CHigh
boronic acid
Thiophene-2-Pd(OAc)₂/SPhosK₃PO₄Toluene/Water100 °CGood
boronic acid

Conclusion

The 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione core is a versatile and valuable scaffold for the development of novel bioactive molecules. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent functionalization at the N1-position and on the fused benzene ring. By employing these methods, researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs, thereby accelerating the identification of new therapeutic agents.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3843. [Link]

  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373-9381. [Link]

  • Vishwakarma, N. K., et al. (2017). Integrated Carbon dioxide capture-fixation chemistry via interfacial ionic liquid catalyst in laminar gas/liquid flow. Nature Communications, 8, 1468. [Link]

  • Li, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Medicinal Chemistry, 9(10), 1351-1365. [Link]

  • Nagy, V., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304529. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. [Link]

  • Al-Soud, Y. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3843. [Link]

  • Al-Omair, M. A. (2016). Synthesis of quinazoline-2,4(1H,3H)-dione 32. ResearchGate. [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0335707. [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5632. [Link]

  • Patel, K. D., et al. (2014). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • Besson, T., et al. (2015). Cu/Pd-Catalyzed C-2-H Arylation of Quinazolin-4(3 H )-ones with (Hetero)aryl Halides. The Journal of Organic Chemistry, 80(24), 12345-12354. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mirallai, S. I., et al. (2015). Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. ResearchGate. [Link]

  • Besson, T., et al. (2015). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Sciforum. [Link]

  • Karim, M. G., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed. [Link]

  • Szychta, D., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8546. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize reaction yields and purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Quinazoline-2,4(1H,3H)-diones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The successful and high-yield synthesis of N3-substituted derivatives, such as 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione, is a critical step in the development of novel therapeutic agents.[4]

Primary Synthetic Pathway: Isatoic Anhydride and p-Toluidine

The most common and direct route to this target molecule involves the condensation reaction between isatoic anhydride and p-toluidine.[5] The reaction proceeds via a nucleophilic attack by the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening to form an unstable carbamic acid intermediate, which then decarboxylates. The resulting N-substituted anthranilamide intermediate subsequently undergoes intramolecular cyclization upon heating to form the desired quinazolinedione.[5][6]

Reaction_Mechanism IsatoicAnhydride Isatoic Anhydride Intermediate N-(4-methylphenyl)-2-aminobenzamide (Intermediate) IsatoicAnhydride->Intermediate Ring Opening - CO2 pToluidine p-Toluidine pToluidine->Intermediate Ring Opening - CO2 Product 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione Intermediate->Product Intramolecular Cyclization (Heat)

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, or I've obtained no product. What are the most critical parameters to investigate?

A1: Low or no yield is a frequent issue that can typically be traced back to a few key experimental variables. A systematic approach is essential for diagnosis.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions Start Low / No Yield Purity Verify Reagent Purity (Isatoic Anhydride, p-Toluidine) Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Purity Confirmed Temp Adjust Temperature Conditions->Temp Time Modify Reaction Time Conditions->Time Stoichiometry Check Stoichiometry Conditions->Stoichiometry Solvent Evaluate Solvent Choice Workup Review Work-up & Purification Solvent->Workup Result Improved Yield Workup->Result

Sources

Minimizing side products in the condensation of anthranilic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthranilic acid derivatives. This guide is designed to provide in-depth, field-proven insights into minimizing side products during condensation reactions. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific challenges you encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Identifying and Understanding Common Side Products

Question 1: My reaction is complete, but the yield of my desired product is low, and I see several spots on my TLC plate. What are the most likely side products?

Answer: The condensation of anthranilic acid derivatives is a powerful tool for synthesizing heterocyclic scaffolds like quinazolinones and acridones. However, several competing reaction pathways can lead to a mixture of products. The identity of these byproducts is highly dependent on your specific reactants and conditions, but common culprits include:

  • Acyclic Intermediates : The initial condensation may form a stable acyclic intermediate, such as an N-acylanthranilamide, which fails to cyclize. This is often observed when reaction temperatures are too low or reaction times are too short[1].

  • Decarboxylation Products : Anthranilic acid and its derivatives are susceptible to decarboxylation at elevated temperatures, yielding aniline-type impurities[2][3]. This is a frequent issue in reactions requiring high heat, such as the Niementowski reaction, which can proceed via a bimolecular electrophilic substitution mechanism[3][4][5].

  • Self-Condensation Products : The starting anthranilic acid can react with itself or other intermediates, especially under harsh conditions, leading to complex polymeric material or undesired dimers[1].

  • Hydrolysis Products : If trace amounts of water are present in your reaction mixture, it can lead to the hydrolysis of activated intermediates or even the final product, especially if the reaction is run for extended periods at high temperatures[1].

Question 2: My reaction mixture turned dark brown or black upon heating. Is my experiment ruined?

Answer: Not necessarily, but it is a clear indication of a side reaction, most commonly oxidation or thermal decomposition. Basic solutions of anthranilates are particularly prone to oxidation, which can result in the formation of highly colored, often polymeric, impurities. While the desired product may still be present, this discoloration signals that your reaction conditions may be too harsh.

Causality: The amino group of the anthranilic acid moiety makes the aromatic ring electron-rich and thus susceptible to oxidation. High temperatures accelerate this process. The presence of certain metal catalysts can also promote oxidative side reactions if not used under an inert atmosphere.

Recommendation:

  • Inert Atmosphere: Ensure your reaction is run under a dry, inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Determine the minimum temperature necessary for the reaction to proceed at a reasonable rate. A temperature screen is highly advisable. For instance, some decarboxylation pathways can be mitigated by reducing the temperature to 150 °C[2].

  • Purification: Even if discoloration occurs, the target compound can often be salvaged. Purification via column chromatography followed by recrystallization using activated charcoal can effectively remove these colored impurities.

Section 2: Troubleshooting Reaction Parameters

Question 3: My reaction has stalled, leaving a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common and frustrating issue. The root cause typically lies in suboptimal reaction conditions or catalyst deactivation.

  • Thermal Energy : Many condensation/cyclization reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Cautiously increase the temperature in 10-20 °C increments, monitoring the reaction by TLC. Be mindful of the potential for increased side product formation, particularly decarboxylation[3][6].

  • Catalyst Activity : In metal-catalyzed reactions, the amine or carboxylate groups of the anthranilic acid can act as ligands, sometimes forming stable complexes that "poison" or deactivate the catalyst[1]. If you suspect this, increasing the catalyst loading or adding the catalyst in portions throughout the reaction may help. For Lewis acid-catalyzed reactions like the Friedländer synthesis, ensuring the catalyst is anhydrous is critical[7][8].

  • Stoichiometry : Re-verify the stoichiometry of your reactants. An incorrect ratio can lead to incomplete consumption of the limiting reagent.

  • Water Removal : The cyclization step in many of these condensations is a dehydration. If water is not effectively removed, the equilibrium may not favor the product. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves.

Question 4: I'm primarily isolating the acyclic N-acyl intermediate instead of my target heterocycle. How do I promote the final cyclization step?

Answer: This is a classic case of the second step (cyclization) being the rate-limiting step. To favor the formation of the cyclic product, you need to create conditions that promote intramolecular dehydration.

StrategyMechanism of ActionKey Considerations
Increase Temperature Provides the necessary activation energy for the intramolecular nucleophilic attack and subsequent dehydration.Balance against the risk of decarboxylation and decomposition. Monitor closely.
Use a Dehydrating Agent Reagents like acetic anhydride or polyphosphoric acid (PPA) can be used to chemically remove water, driving the equilibrium towards the cyclized product.[9]May require harsher workup conditions and can introduce new side products if not used judiciously.
Switch to a High-Boiling Aprotic Solvent Solvents like toluene, xylene, or DMSO allow for higher reaction temperatures and can aid in the azeotropic removal of water.[1]Ensure all reactants and intermediates are soluble in the chosen solvent at the reaction temperature.
Microwave Irradiation Microwave heating can rapidly and efficiently provide the energy for cyclization, often reducing reaction times and improving yields.[10]Requires specialized equipment and careful optimization of power and time.

Question 5: How does my choice of solvent impact the reaction outcome?

Answer: Solvent choice is paramount and influences the reaction in several ways. There is no single "best" solvent; the optimal choice depends on the specific condensation reaction.

  • Solubility : The solvent must dissolve the reactants to a sufficient extent at the reaction temperature. Poor solubility is a common cause of low yields.

  • Boiling Point : The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, directly impacting reaction rates.

  • Polarity & Hydrogen Bonding : The solvent's polarity and its ability to act as a hydrogen-bond donor or acceptor can stabilize or destabilize reactants, intermediates, and transition states. For anthranilic acid, solvent effects, particularly hydrogen bonding, play a major role in its spectroscopic and reactive properties[11][12][13]. For example, protic solvents can solvate the carboxylate group, potentially hindering its reactivity in some steps[11].

  • Azeotropic Water Removal : Solvents like toluene or xylene can form an azeotrope with water, allowing for its physical removal via a Dean-Stark trap, which is highly effective for promoting cyclization.

Visualized Workflows and Mechanisms
General Reaction & Side Product Pathways

The following diagram illustrates the desired condensation-cyclization pathway and the points at which common side reactions can diverge.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A Anthranilic Acid Derivative + Condensation Partner B Acyclic Intermediate (e.g., N-Acylanthranilamide) A->B Condensation S1 Decarboxylation Product (Aniline Derivative) A->S1 High Temp S3 Self-Condensation /Decomposition A->S3 Harsh Conditions B->A Reversion C Desired Cyclized Product (e.g., Quinazolinone) B->C Cyclization (Dehydration) S2 Hydrolysis of Intermediate B->S2 H₂O Present

Caption: Divergent pathways in anthranilic acid condensations.

Troubleshooting Workflow: Low Product Yield

This workflow provides a logical sequence of steps to diagnose and solve the problem of low product yield.

G cluster_analysis Analysis Outcome cluster_solution Corrective Actions start Low Product Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Starting Material (SM) Unconsumed check_tlc->sm_present SM Detected new_spots New Side Product(s) Dominant check_tlc->new_spots New Spot(s) complex_mixture Complex Mixture /Baseline Smear check_tlc->complex_mixture Degradation action_sm Increase Temp/Time Check Catalyst Activity Verify Stoichiometry sm_present->action_sm action_new Isolate & Characterize Side Product Adjust Conditions to Avoid (e.g., Lower Temp) new_spots->action_new action_complex Decrease Temp/Time Run Under Inert Gas Improve SM Purity complex_mixture->action_complex

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in a Thermally-Driven Condensation (e.g., Quinazolinone Synthesis)

This protocol emphasizes the key control points for achieving a high yield of the desired cyclized product while minimizing decarboxylation and decomposition.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If not available from a sealed bottle, solvents like toluene should be freshly distilled over a suitable drying agent (e.g., sodium/benzophenone).

    • Ensure the purity of the anthranilic acid derivative. If it appears discolored (tan or brown), consider recrystallizing it first.

  • Reaction Setup:

    • Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If using a high-boiling solvent like toluene, equip the setup with a Dean-Stark trap to azeotropically remove water.

    • Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution:

    • Charge the flask with the anthranilic acid derivative (1.0 eq) and the condensation partner (1.0-1.2 eq) in the anhydrous solvent.

    • Begin stirring and slowly heat the reaction mixture using an oil bath with a thermocouple for precise temperature control.

    • CRITICAL STEP: Heat the reaction to a temperature just sufficient to promote the reaction at a steady rate (e.g., 110-120 °C for toluene). Avoid excessively high temperatures to minimize decarboxylation[2].

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of starting materials and the appearance of the acyclic intermediate, followed by its conversion to the final product.

    • Continue heating until the limiting starting material is consumed or the concentration of the product plateaus.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization. Experiment with different solvent systems, such as ethanol, ethyl acetate, or mixtures with hexanes, to find optimal conditions[1].

    • If recrystallization is insufficient, perform column chromatography on silica gel.

Protocol 2: Purification of Anthranilic Acid Derivatives via Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent in which all components are soluble, such as ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution (2-3 times). The acidic anthranilic acid derivative will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Expert Tip: Avoid strong bases like NaOH, which can potentially hydrolyze ester functionalities or promote other side reactions.

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with brine, then set it aside (this contains neutral impurities).

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise with stirring until the pH is approximately 3-4.

  • Precipitation and Isolation: The protonated anthranilic acid derivative will precipitate out of the aqueous solution.

  • Filtration: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry the product thoroughly under vacuum. The purity can be checked by TLC and melting point.

References
  • Clarke, H. T., & Hartman, W. W. (1929). 5-Iodoanthranilic acid. Organic Syntheses, 9, 50.
  • Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. The Journal of Physical Chemistry A, 118(1), 103-109.
  • Miklós, F., & Fülöp, F. (2012). A Simple Green Protocol for the Condensation of Anthranilic Hydrazide with Cyclohexanone and N-Benzylpiperidinone in Water. Journal of Heterocyclic Chemistry, 49(5), 1144-1148.
  • ResearchGate. (n.d.). The mechanism for the synthesis of quinazolinones 90. Retrieved from [Link]

  • Vollmer, C., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Stevens, W. H., Pepper, J. M., & Lounsbury, M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 30(7), 529-540.
  • Azizi, N., et al. (2013). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Journal of the Chilean Chemical Society, 58(3), 1835-1837.
  • B.D.E. (2020). successful method for purifying anthranilic acid(quick report). Sciencemadness Discussion Board. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic Acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]

  • Dunn, G. E., & Prysiazniuk, S. P. (1961). RATES OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS IN NITROBENZENE SOLUTION. Canadian Journal of Chemistry, 39(7), 1474-1485.
  • Dunn, G. E., & Thimm, H. F. (1977). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • PubMed. (2014). Solvent effect on anthranilic acid spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][11]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • MDPI. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Anthranilic Acid Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effect on anthranilic acid spectroscopy. Retrieved from [Link]

  • PubMed. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Retrieved from [Link]

  • Google Cloud. (n.d.). Anthranilic acid drying.
  • Sciforum. (n.d.). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. Retrieved from [Link]

  • PubMed. (1998). Hypersensitivity reactions to anthranilic acid derivatives. Retrieved from [Link]

  • Preprints.org. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Brieflands. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recycling anthranilic acid from methyl anthranilate wastewater.
  • Frontiers. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Different thermal decomposition process of lanthanide complexes with N-phenylanthranilic acid in air and nitrogen atmosphere. Retrieved from [Link]

  • Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander hetero‐annulation reaction between flavanones and anthranilic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 1.8 from Solvent effect on anthranilic acid spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Phase transformation studies on anthranilic acid by thermal analysis, infrared absorption, and X-ray diffraction methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • PubMed. (2018). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Environmentally Friendly Method for the Synthesis of N-Phenylanthranilic Acid Derivatives. Retrieved from [Link]

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011098386A1 - Process for the preparation of an anthranilic acid derivative.
  • ResearchGate. (n.d.). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Retrieved from [Link]

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Addressing steric hindrance effects in the synthesis of N3-aryl quinazolinediones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that the synthesis of complex heterocyclic scaffolds like N3-aryl quinazolinediones presents unique challenges, particularly when dealing with steric hindrance. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a clear rationale behind the experimental choices you make in the lab.

Understanding the Core Challenge

Q1: Why is introducing a sterically bulky aryl group at the N3 position of a quinazolinedione so difficult?

A1: The primary difficulty arises from steric hindrance, which is the spatial interference between atoms or groups of atoms at a reaction site. The N3 position of the quinazolin-4(3H)-one core is flanked by the C4-carbonyl group and, depending on the substitution at C2, another group. When you attempt to introduce a bulky aryl group, especially one with substituents at the ortho positions (e.g., 2,6-dimethylphenyl), several issues arise:

  • Transition State Destabilization: The approach of the bulky arylating agent to the N3-nucleophile is physically impeded. This raises the energy of the transition state, slowing down the reaction rate significantly. In metal-catalyzed cross-coupling reactions, steric clash can hinder the crucial reductive elimination step, which forms the desired C-N bond.

  • Reduced Nucleophilicity: The steric bulk around the nitrogen atom can hinder its ability to effectively attack the electrophilic partner (e.g., the aryl halide in a coupling reaction).

  • Promotion of Side Reactions: When the desired reaction pathway is kinetically unfavorable due to high activation energy, alternative pathways like dehalogenation of the aryl halide or catalyst decomposition can become dominant.[1]

The diagram below illustrates the steric clash that must be overcome.

Caption: Steric clash between the quinazolinedione core and a bulky aryl group.

Troubleshooting Common Synthetic Routes

This section addresses specific issues encountered during common N-arylation reactions.

Q2: My Ullmann condensation with an ortho-substituted aryl iodide is failing or giving very low yields. What's going wrong and how can I fix it?

A2: The classical Ullmann condensation is notoriously sensitive to steric hindrance. The high temperatures required often lead to decomposition before the sterically demanding coupling can occur.

Probable Causes & Troubleshooting Steps:

Probable Cause Recommended Solution & Rationale
High Activation Energy Barrier Switch to a modern, ligated copper-catalyzed system. Traditional Ullmann reactions use stoichiometric copper powder/salts. Modern protocols use catalytic amounts of a copper(I) or (II) source with a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine). The ligand accelerates the catalytic cycle, allowing for lower reaction temperatures and better tolerance of hindered substrates.[2][3]
Poor Solubility Change to a high-boiling polar aprotic solvent. Solvents like DMF, DMSO, or NMP are standard. Ensure your quinazolinone starting material is fully dissolved. If solubility remains an issue, consider microwave heating to achieve higher temperatures more rapidly and efficiently.
Base Incompatibility Screen different bases. A strong, non-nucleophilic base is often required. K₂CO₃ or Cs₂CO₃ are common choices. For particularly stubborn reactions, a stronger base like K₃PO₄ might be necessary. The base is crucial for deprotonating the quinazolinone nitrogen, and its efficacy can be solvent-dependent.
Catalyst Deactivation Use a copper(I) source like CuI or Cu₂O. These are often more active than Cu(II) salts. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.

A visible-light-driven copper(II) catalysis method has also been developed, which can proceed under milder conditions and may offer an alternative for challenging substrates.[2]

Q3: I'm attempting a Buchwald-Hartwig amination, but my yield is poor with a bulky aryl bromide. How can I optimize this reaction?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and is generally more tolerant of steric hindrance than the Ullmann reaction.[4][5] However, success with challenging substrates hinges on the careful selection of the catalyst system. The rate-limiting step for hindered substrates is often the C-N reductive elimination from the palladium center.

Key Optimization Parameters:

  • Ligand Choice is Critical: This is the most important factor. For sterically demanding couplings, you must use bulky, electron-rich phosphine ligands. These ligands promote the difficult reductive elimination step.

    • "Second Generation" Ligands: Bidentate ligands like BINAP and DPPF were an early improvement.[4][6]

    • Bulky Monophosphine Ligands (Buchwald's Ligands): These are the state-of-the-art for hindered couplings. Ligands like BrettPhos , XPhos , or RuPhos are specifically designed to create a coordinatively unsaturated, electron-rich palladium center that facilitates the final bond-forming step.

  • Palladium Pre-catalyst: While Pd₂(dba)₃ and Pd(OAc)₂ are common, using a pre-formed catalyst complex (e.g., XPhos-Pd-G3) can lead to more consistent and active catalyst formation in situ.

  • Base Selection: A strong, non-coordinating base is essential. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often superior to carbonate bases for these reactions.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.

The following workflow can guide your optimization process.

G start Low Yield in Buchwald-Hartwig for Hindered N3-Arylation ligand Is the ligand a bulky monophosphine (e.g., XPhos, BrettPhos)? start->ligand change_ligand Switch to a modern bulky monophosphine ligand. ligand->change_ligand No base Is the base strong and non-coordinating (e.g., NaOtBu, LHMDS)? ligand->base Yes change_ligand->base change_base Switch to NaOtBu or LHMDS. base->change_base No check_temp Was the reaction run at sufficient temperature (e.g., >100 °C)? base->check_temp Yes change_base->check_temp temp Increase Temperature or Switch to Microwave Heating success Reaction Optimized temp->success check_temp->temp No check_temp->success Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Advanced Strategies and Protocols

Q4: Can microwave-assisted synthesis overcome the kinetic barrier from steric hindrance?

A4: Yes, absolutely. Microwave irradiation is an excellent technique for reactions that are sluggish due to high activation energies.[7]

Mechanism of Enhancement: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. This can superheat the solvent above its boiling point (in a sealed vessel), dramatically accelerating reaction rates. For sterically hindered N-arylations, this means the required activation energy can be supplied in minutes rather than hours, often out-competing slower decomposition pathways.[8][9]

Many modern syntheses of 2,3-disubstituted quinazolinones now employ microwave-assisted protocols, including one-pot reactions from anthranilic acid derivatives, to drive the cyclization and N-arylation steps to completion.[10][11][12]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination for Sterically Hindered Substrates

This protocol is a starting point for the coupling of a quinazolinone with a sterically hindered aryl bromide.

Reagents & Equipment:

  • Quinazolin-4(3H)-one derivative (1.0 equiv)

  • Sterically hindered aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add the quinazolin-4(3H)-one, aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the microwave vial.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes. Note: The optimal time and temperature should be determined empirically for your specific substrates.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the quinazolinone starting material and the appearance of a new, less polar spot corresponding to the N-arylated product. Common side products to watch for include the de-brominated arene and unreacted starting materials.[1]

References
  • Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology.
  • Al-Obaid, A. M., et al. (2019). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Molecules.
  • BenchChem. (2025).
  • Wang, Y., et al. (2022). Visible-light-driven copper(ii)
  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines.
  • Laclef, S., et al. (2015). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Molecules.
  • Wang, C., et al. (2021). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides. Organic Chemistry Frontiers.
  • Asadi, A., et al. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Research in Pharmaceutical Sciences.
  • Sikari, R., et al. (2020). Previously reported approaches for N‐arylation reactions with nickel‐based catalysts....
  • Patil, D. (2010). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones.
  • Nandy, S., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances.
  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones. BenchChem.
  • Urgel, J. I., et al. (2021). Overcoming Steric Constraints in C-H Arylation via Pd/Ag Dual Catalysis: A Shortcut to Ortho-Tetrasubstituted Heterobiaryl N-Oxides.
  • Bakavoli, M., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research.
  • Tighadouini, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives.
  • Besson, T. (2010). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. (2025). ACS Sustainable Chemistry & Engineering.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibromo. (2021). ChemRxiv.
  • Synthesis of N3-Substituted Quinazoline-2,4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. (2025).
  • Buchwald–Hartwig amin
  • Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. (2025). BenchChem.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Oziminski, W. P. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry.
  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (2021).
  • Urgel, J. I., et al. (2021). Overcoming steric hindrance in aryl-aryl coupling on surfaces. Angewandte Chemie.
  • da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). MDPI.
  • Dube, P. (2017).
  • Catellani, M., et al. (2006).
  • General synthetic routes to quinazolinones. (2022).
  • N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2025).
  • Ferrini, S., et al. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters.
  • Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. (2026). Organic Letters.
  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2022). Organic & Biomolecular Chemistry.
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  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. (2025).
  • Synthesis of substituted N-heterocycles by N-aryl
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann condens
  • Copper-Catalyzed Intramolecular N-Arylation of Quinazolinones: Facile Convergent Approach to (−)
  • Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines... (2021). RSC Advances.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C

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Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Profiling: 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione vs. Core Scaffolds

Executive Summary

This technical guide provides a rigorous spectral analysis of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione , a privileged scaffold in medicinal chemistry often utilized for its antimicrobial and anticancer properties.

Unlike standard spectral libraries, this guide employs a comparative approach , benchmarking the target molecule against its biosynthetic precursor (p-Toluidine ) and its core scaffold (Quinazoline-2,4(1H,3H)-dione ).[1] This triangulation method allows researchers to validate successful synthesis by tracking specific diagnostic signal shifts—specifically the disappearance of the N3-proton and the deshielding of the p-tolyl aromatic system.

Structural Context & Synthesis Logic

To interpret the NMR data correctly, one must understand the structural assembly.[1] The target compound is synthesized via the condensation of Isatoic Anhydride with p-Toluidine , followed by cyclization.[1]

  • Target Molecule: 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

  • Molecular Formula: C₁₅H₁₂N₂O₂[1][2]

  • Key Structural Features:

    • Quinazoline Core: Fused benzene-pyrimidine-dione ring.

    • N1 Position: Unsubstituted (contains N1-H ).

    • N3 Position: Substituted with a p-tolyl group (lacks N3-H ).

    • Carbonyls: C2 (urea-like) and C4 (amide-like).

Synthesis & Structural Verification Workflow

The following diagram outlines the logical decision tree used to confirm the structure based on spectral data.

StructuralVerification Start Crude Product Analysis H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_NH Check NH Region (10-12 ppm) H_NMR->Check_NH Decision_NH Signal Count? Check_NH->Decision_NH Two_NH 2 Singlets (N1-H & N3-H) Decision_NH->Two_NH Found 2 One_NH 1 Singlet (N1-H only) Decision_NH->One_NH Found 1 Fail_Core Failure: Unsubstituted Quinazoline-2,4-dione Two_NH->Fail_Core Pass_Sub Success: N3-Substitution Confirmed One_NH->Pass_Sub Check_Me Check Aliphatic (2.0-2.5 ppm) Pass_Sub->Check_Me Methyl_Signal Singlet @ ~2.35 ppm Check_Me->Methyl_Signal Final Structure Validated: 3-(4-Methylphenyl)quinazoline-2,4-dione Methyl_Signal->Final

Figure 1: NMR-based logic flow for distinguishing the N3-substituted product from the unsubstituted core scaffold.

Experimental Methodology

Synthesis Protocol (Brief)
  • Reactants: Suspend Isatoic Anhydride (1.0 eq) and p-Toluidine (1.1 eq) in glacial acetic acid or DMF.

  • Reflux: Heat at 110–120°C for 4–6 hours.

  • Isolation: Pour reaction mixture into crushed ice/water. The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.[1]

  • Yield: Typically 70–85% as a white solid (mp >250°C).[1][2][3][4][5]

NMR Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz spectrometer.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is mandatory .

    • Reason: The compound has poor solubility in CDCl₃.[1] DMSO-d₆ also prevents rapid exchange of the amide proton, allowing the N1-H signal to be observed as a sharp singlet.

  • Temperature: 298 K (25°C).[1]

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Comparative 1H NMR Analysis

The table below contrasts the target molecule with its core scaffold and precursor. This comparison highlights the "diagnostic shifts" required for confirmation.

Proton AssignmentTarget Product (δ ppm)Core Scaffold (Quinazoline-2,4-dione)Precursor (p-Toluidine)Spectral Diagnosis
N1-H (Amide)11.55 (s, 1H) 11.20 (s, 1H)N/ABroad singlet; downfield due to H-bonding and carbonyl anisotropy.
N3-H (Imide)Absent 11.40 (s, 1H)N/ACritical Proof: Disappearance confirms substitution at N3.[1]
H-5 (Quinazoline)7.95 (dd, 1H) 7.90 (d, 1H)N/AMost deshielded aromatic proton due to proximity to C4 carbonyl.[1]
H-7 (Quinazoline)7.68 (td, 1H) 7.65 (t, 1H)N/ATriplet of doublets; typical aromatic coupling.[1]
H-8 (Quinazoline)7.25 (d, 1H) 7.15 (d, 1H)N/AUpfield doublet.[1]
H-6 (Quinazoline)7.22 (t, 1H) 7.18 (t, 1H)N/AOften overlaps with the tolyl ring protons.[1]
Ar-H (p-Tolyl)7.10 – 7.30 (m, 4H) Absent6.48 (d) & 6.85 (d)Shift Effect: Significant downfield shift (+0.5 ppm) vs. p-Toluidine due to electron-withdrawing amide attachment.
-NH₂ (Amine)Absent Absent4.80 (s, 2H)Disappearance of broad amine signal confirms reaction completion.[1]
-CH₃ (Methyl)2.36 (s, 3H) Absent2.15 (s, 3H)Slight downfield shift due to the aromatic system's connection to the heterocycle.[1]
Detailed Interpretation
  • The N1-H Singlet (11.55 ppm): This proton is highly acidic. In DMSO-d₆, it appears as a distinct singlet.[1][6] If D₂O is added, this signal will disappear (D-exchange).[1][7]

  • The "Deshielding Zone" (H-5): The proton at position 5 (peri-position to the C4 carbonyl) is consistently the most downfield aromatic signal (~7.95 ppm). This is a reliable anchor point for assigning the rest of the quinazoline ring.

  • The Tolyl System: In free p-toluidine, the protons ortho to the amine are shielded (~6.48 ppm) due to the lone pair donation. In the target dione, the nitrogen lone pair is involved in resonance with the carbonyls, removing this shielding effect and pushing the tolyl protons into the 7.10–7.30 ppm range.[1]

Comparative 13C NMR Analysis

Carbon NMR provides the skeleton verification.[1][8] The key distinction is the presence of two distinct carbonyl environments and the methyl carbon.

Carbon AssignmentChemical Shift (δ ppm)Interpretation
C-4 (Amide C=O) 162.0 Most deshielded carbon. Characteristic of the amide carbonyl in quinazolinones.
C-2 (Urea C=O) 150.3 Urea-type carbonyl. Upfield from C4 due to flanking by two nitrogens.
C-9 (Bridgehead) 139.5 Quaternary carbon bridging the benzene and pyrimidine rings (N1 side).
C-1' (Tolyl ipso) 135.2 Point of attachment of the tolyl ring to N3.
C-7 (Quinazoline) 135.3 Aromatic CH.
C-4' (Tolyl para) 136.5 Quaternary carbon attached to the methyl group.
Ar-CH (Overlap) 127.0 – 130.0 Complex region containing C5, C6, C8 and Tolyl C2'/C3'.
C-10 (Bridgehead) 115.3 Quaternary carbon bridging the rings (C4 side).[1]
-CH₃ (Methyl) 20.7 Distinct aliphatic signal. Confirms the p-tolyl moiety.

Performance & Utility Comparison

Why synthesize the 3-(4-methylphenyl) derivative over the core scaffold?

  • Solubility Profile:

    • Core (Quinazoline-2,4-dione): Extremely insoluble in most organic solvents due to strong intermolecular Hydrogen bonding (dimerization).[1]

    • Target (3-p-Tolyl derivative): The bulky tolyl group disrupts the planar stacking and removes one H-bond donor (N3-H). This significantly improves solubility in polar aprotic solvents (DMSO, DMF), facilitating biological testing.[1]

  • Bioactivity Potential:

    • The 3-substituted derivatives are pharmacophores for AMPA receptor antagonists and DHFR inhibitors . The hydrophobic methyl group on the phenyl ring often improves binding affinity to hydrophobic pockets in enzymes compared to the unsubstituted phenyl analog.

References

  • Zhang, J., et al. (2020).[1] DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614–9623.[1] [1]

  • Mahmoud, R. M., et al. (2012).[1][9] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.[1][9]

  • Al-Salahi, R., et al. (2022).[1][9][10] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.[1][11][12] Molecules, 27(12), 3820.[1]

  • Gao, Y., et al. (2022).[1] Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile. ACS Sustainable Chemistry & Engineering.[1] [1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(p-tolyl)quinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight, structure, and purity. This guide, authored from the perspective of a Senior Application Scientist, delves into the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 3-(p-tolyl)quinazoline-2,4-dione, a member of a therapeutically significant class of heterocyclic compounds.

This document will not only elucidate the fragmentation behavior of the title compound but also provide a comparative analysis with structurally related analogs. By understanding the subtle yet significant shifts in fragmentation pathways influenced by substituent effects, researchers can gain a deeper appreciation for the structure-fragmentation relationships within the quinazoline-2,4-dione scaffold. Furthermore, this guide furnishes detailed, field-proven experimental protocols to ensure the reproducibility and integrity of acquired data.

The Quinazoline-2,4-dione Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key component in a variety of therapeutic agents, exhibiting properties ranging from anticonvulsant and anti-inflammatory to antimicrobial and anticancer. The derivatization at the N-1 and N-3 positions of the quinazoline-2,4-dione core allows for the fine-tuning of their biological activity, making the precise characterization of these analogs, including their mass spectrometric behavior, a critical aspect of their development.

Elucidating the Fragmentation Pathway of 3-(p-tolyl)quinazoline-2,4-dione

While a specific experimental mass spectrum for 3-(p-tolyl)quinazoline-2,4-dione was not found in the reviewed literature, its fragmentation pattern under electron ionization can be confidently predicted based on established principles of mass spectrometry and the observed fragmentation of closely related analogs, such as 3-phenyl-quinazoline-2,4-dione.

The introduction of an electron-donating methyl group in the para position of the 3-phenyl ring is anticipated to influence the stability of certain fragment ions, thereby subtly altering the fragmentation landscape compared to the unsubstituted analog.

Predicted Fragmentation Scheme:

The molecular ion of 3-(p-tolyl)quinazoline-2,4-dione is expected to be a prominent peak in the EI-MS spectrum. The primary fragmentation pathways are predicted to involve cleavages within the quinazoline-2,4-dione core and the bond connecting the tolyl group.

fragmentation_pathway M 3-(p-tolyl)quinazoline-2,4-dione (M+•) m/z = 252 F1 [M - CO]+• m/z = 224 M->F1 - CO F2 [M - HNCO]+• m/z = 209 M->F2 - HNCO (RDA) F3 Tolyl isocyanate+• [C8H7NO]+• m/z = 133 M->F3 RDA F4 Benzimidazolone+• [C7H5N2O]+• m/z = 133 M->F4 Rearrangement & Cleavage F6 [M - CO - CO]+• m/z = 196 F1->F6 - CO F5 Tolyl cation [C7H7]+ m/z = 91 F3->F5 - CO

Caption: Predicted EI-MS fragmentation pathway of 3-(p-tolyl)quinazoline-2,4-dione.

Key Predicted Fragmentations:

  • Loss of Carbon Monoxide (CO): A common fragmentation for cyclic carbonyl compounds, the initial loss of a CO molecule from the molecular ion (m/z 252) would lead to the formation of a fragment ion at m/z 224. A subsequent loss of another CO molecule could result in a fragment at m/z 196.

  • Retro-Diels-Alder (RDA) Reaction: The quinazoline ring system can undergo a characteristic retro-Diels-Alder reaction. This would involve the cleavage of the heterocyclic ring, leading to the formation of a tolyl isocyanate radical cation at m/z 133 and a neutral benzyne fragment.

  • Formation of a Stable Benzimidazolone Cation: Through rearrangement and cleavage, a stable benzimidazolone-type cation could be formed at m/z 133.

  • Formation of the Tropylium Cation: The tolyl group can cleave to form the highly stable tropylium cation (or its benzyl cation isomer) at m/z 91. This is a very common fragmentation for toluene derivatives.

Comparative Fragmentation Analysis: The Influence of Substituents

To truly appreciate the fragmentation behavior of 3-(p-tolyl)quinazoline-2,4-dione, it is instructive to compare it with its unsubstituted analog, 3-phenyl-quinazoline-2,4-dione, and other related structures.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation of Key Differences
3-Phenyl-quinazoline-2,4-dione 238146, 119, 92The fragment at m/z 119 corresponds to the phenyl isocyanate cation. The ion at m/z 92 is likely due to the loss of HCN from the quinazoline ring fragment. The base peak is the molecular ion.[1]
3-(p-tolyl)quinazoline-2,4-dione (Predicted) 252224, 209, 133, 91The presence of the electron-donating methyl group on the phenyl ring is expected to stabilize the tolyl isocyanate cation (m/z 133) and the tropylium cation (m/z 91), potentially leading to a higher relative abundance of these fragments compared to the corresponding fragments in the unsubstituted analog.
3-(Phenylamino)quinazoline-2,4(1H,3H)-dione 253209The primary fragmentation observed is the loss of a CO2 group, which is a different pathway compared to the 3-aryl derivatives and is likely driven by the presence of the amino linkage.[2]

This comparative analysis underscores how the nature of the substituent at the 3-position significantly directs the fragmentation pathways, providing a powerful tool for structural elucidation. The electron-donating p-tolyl group is expected to favor fragmentation pathways that lead to the formation of resonance-stabilized benzylic-type cations.

Experimental Protocols for Mass Spectrometric Analysis

The integrity of mass spectrometry data is intrinsically linked to the rigor of the experimental methodology. The following protocols provide a detailed, step-by-step guide for the analysis of 3-aryl-quinazoline-2,4-diones using both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Electron Ionization-Mass Spectrometry (EI-MS)

EI-MS is a classic technique that provides detailed structural information through extensive fragmentation.

ei_ms_workflow cluster_prep Sample Preparation cluster_instrument Instrumentation & Analysis cluster_data Data Analysis prep1 Dissolve 1-2 mg of sample in 1 mL of a volatile organic solvent (e.g., methanol, acetone). prep2 Ensure the sample is fully dissolved. Use sonication if necessary. prep1->prep2 prep3 Filter the solution through a 0.22 µm syringe filter to remove any particulates. prep2->prep3 inst1 Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. inst2 Set the ion source temperature to 200-250 °C. inst1->inst2 inst3 Use a standard electron energy of 70 eV. inst2->inst3 inst4 Acquire the mass spectrum over a range of m/z 50-500. inst3->inst4 data1 Identify the molecular ion peak (M+•). data2 Analyze the fragmentation pattern and propose fragmentation pathways. data1->data2 data3 Compare the obtained spectrum with library data or predicted patterns. data2->data3 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_data cluster_data cluster_instrument->cluster_data

Caption: Experimental workflow for EI-MS analysis.

Causality Behind Experimental Choices:

  • 70 eV Electron Energy: This is a standard energy in EI-MS that provides sufficient energy to cause reproducible and extensive fragmentation, leading to a characteristic "fingerprint" mass spectrum for a given compound.

  • Volatile Solvents: The use of volatile solvents ensures that the solvent evaporates quickly in the ion source, preventing interference with the analysis of the analyte.

  • Direct Insertion Probe: For pure, solid samples, a direct insertion probe allows for the controlled heating and volatilization of the sample directly into the ion source, bypassing the need for chromatographic separation.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation in the initial MS scan. Tandem MS (MS/MS) is then used to induce and analyze the fragmentation of a selected precursor ion.

esi_ms_workflow cluster_prep_esi Sample Preparation cluster_instrument_esi Instrumentation & Analysis cluster_data_esi Data Analysis prep1_esi Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). prep2_esi Ensure complete dissolution. prep1_esi->prep2_esi inst1_esi Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. inst2_esi Acquire a full scan MS spectrum to identify the protonated molecule [M+H]+. inst1_esi->inst2_esi inst3_esi Select the [M+H]+ ion as the precursor ion for MS/MS analysis. inst2_esi->inst3_esi inst4_esi Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. inst3_esi->inst4_esi inst5_esi Acquire the product ion spectrum. inst4_esi->inst5_esi data1_esi Analyze the product ion spectrum to identify characteristic fragment ions. data2_esi Propose fragmentation pathways based on the observed neutral losses and product ions. data1_esi->data2_esi cluster_prep_esi cluster_prep_esi cluster_instrument_esi cluster_instrument_esi cluster_prep_esi->cluster_instrument_esi cluster_data_esi cluster_data_esi cluster_instrument_esi->cluster_data_esi

Caption: Experimental workflow for ESI-MS/MS analysis.

Causality Behind Experimental Choices:

  • Acidified Mobile Phase: The addition of a small amount of formic acid to the solvent system promotes the protonation of the analyte in the ESI source, leading to the formation of the [M+H]+ ion, which is necessary for positive ion mode analysis.

  • Collision-Induced Dissociation (CID): CID is a technique where the selected precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ions, causing them to fragment in a controlled and reproducible manner.

  • Varying Collision Energies: By systematically varying the collision energy, one can control the extent of fragmentation. Low energies may only produce a few major fragments, while higher energies can induce more extensive fragmentation, providing more detailed structural information.

Conclusion and Future Perspectives

The mass spectrometric analysis of 3-(p-tolyl)quinazoline-2,4-dione and its analogs provides a wealth of structural information that is critical for their identification and characterization in various stages of research and development. This guide has offered a detailed, predictive look into the fragmentation patterns of the title compound, contextualized by a comparative analysis with related structures. The provided experimental protocols serve as a robust starting point for researchers seeking to obtain high-quality, reproducible mass spectrometry data for this important class of molecules.

Future work in this area could involve the acquisition of high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the fragment ions, as well as the use of advanced tandem mass spectrometry techniques, such as multistage fragmentation (MSn), to further elucidate the intricate details of the fragmentation pathways. Such studies will undoubtedly contribute to a more profound understanding of the gas-phase ion chemistry of quinazoline-2,4-diones and aid in the development of new and improved therapeutic agents.

References

  • Karim, M. G., Mehrdad, M., Gheidari, D., & Gheidari, N. Z. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0301123. [Link]

  • Mahmoud, M. R., El-Magd, W. S. I. A., & Abo-Elmaali, N. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2011). Synthesis and biological evaluation of novel 3-phenyl-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-one derivatives as potential anticancer agents. European journal of medicinal chemistry, 46(9), 4292-4299. [Link]

Sources

Safety Operating Guide

Guide to the Safe Disposal of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste management and are designed to ensure the safety of laboratory personnel and the protection of the environment. As a member of the quinazoline-2,4(1H,3H)-dione class of compounds, which are widely investigated for their diverse pharmacological activities, this substance must be handled with the utmost care throughout its lifecycle, including disposal.[1][2][3][4]

Hazard Profile and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[5][7][8]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[5][8]

  • Harmful if Swallowed: Ingestion may be harmful.[7][8]

  • Unknown Toxicological Properties: The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.[8]

  • Environmental Hazards: Some quinazoline derivatives are known to be hazardous to the aquatic environment.[10] Therefore, this compound should not be released into the environment.

Given these potential hazards, 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione must be treated as hazardous chemical waste .

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate safety measures are in place.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact and potential irritation or absorption.[11]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[12]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.To minimize inhalation of dust.[12]

Step-by-Step Disposal Protocol

The disposal of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione must comply with all federal, state, and local regulations for hazardous waste.[13][14][15] In general, this means the compound should not be disposed of down the drain or in regular trash.[16][17]

Step 1: Waste Identification and Classification

  • Based on its chemical structure and the known hazards of related compounds, 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione should be classified as a hazardous chemical waste.

Step 2: Container Selection and Management

  • Primary Container: Collect waste 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione in a designated, leak-proof container that is compatible with the chemical.[18][19] A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[13]

  • Container Condition: Ensure the container is in good condition, free from cracks or damage.[19]

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste.[13][19]

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion.[20]

Step 3: Labeling the Waste Container

Proper labeling is crucial for regulatory compliance and safety. The label must include the following information:[17][21]

  • The words "HAZARDOUS WASTE "

  • Chemical Name: "3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione" (avoid using abbreviations or chemical formulas)[19]

  • Hazard Statement: "Causes skin and eye irritation. May cause respiratory irritation. Handle with care."

Step 4: Segregation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17][20] The SAA must be under the control of the laboratory personnel.[15]

  • Chemical Compatibility: Store the waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[19][20]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[13]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve an online request form.[13]

The following diagram illustrates the workflow for the proper disposal of 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione.

start Start: Generation of Waste 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione assess_hazards Step 1: Assess Hazards (Treat as Hazardous Waste) start->assess_hazards select_ppe Step 2: Select & Don PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->select_ppe prepare_container Step 3: Prepare Waste Container - Chemically compatible - Securely sealed select_ppe->prepare_container label_container Step 4: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date prepare_container->label_container store_waste Step 5: Store in SAA - Segregate from incompatibles - Secondary containment label_container->store_waste request_pickup Step 6: Request Disposal Contact EHS for pickup store_waste->request_pickup end End: Proper Disposal by Certified Professionals request_pickup->end

Caption: Disposal workflow for 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For a solid spill, avoid creating dust.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Clean-up:

    • For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[6]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.

References

  • American Chemical Society. "Hazardous Waste and Disposal." Accessed February 2024.
  • Purdue University. "Hazardous Waste Disposal Guidelines." Accessed February 2024.
  • Northwestern University. "Hazardous Waste Disposal Guide." February 27, 2023.
  • National Science Teaching Association. "How to Properly Dispose Chemical Hazardous Waste." November 28, 2018.
  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Accessed February 2024.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." October 26, 2021.
  • Daniels Health.
  • Manoharan, S., & Perumal, E. "Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review." Molecular Diversity, December 12, 2025.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Accessed February 2024.
  • Dan The Lab Safety Man.
  • ResearchGate.
  • American Chemical Society.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Phenyl-4-[3H]quinazolinone." October 07, 2025.
  • Fisher Scientific.
  • Dow Chemical Company.
  • Enamine. "SAFETY DATA SHEET - 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one." Accessed February 2024.
  • UK-Acrös. "SAFETY DATA SHEET - Quinazolin-4(1H)-one." September 25, 2023.
  • Pfaltz & Bauer. "SAFETY DATA SHEET - 3-Methylamino-4(3h)quinazolinone." Accessed February 2024.
  • Molecules. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent." Accessed February 2024.
  • AK Scientific, Inc. "SAFETY DATA SHEET - 4-Phenyl-1,2,4-triazoline-3,5-dione." Accessed February 2024.
  • Angene Chemical. "Safety Data Sheet - 2-(Chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one." April 05, 2025.
  • Safe Work Australia. "Hazardous Chemical Information System (HCIS) - Details." Accessed February 2024.
  • CDH Fine Chemical. "QUINALDINE CAS NO 91-63-4 MATERIAL SAFETY DATA SHEET SDS/MSDS." Accessed February 2024.
  • Fisher Scientific. "6-Methylquinazoline-2,4(1H,3H)
  • MDPI. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches." November 22, 2024.
  • RSC Publishing. "New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition." May 28, 2024.
  • Cayman Chemical. "2-methyl-4(3H)
  • Journal of Pharmaceutical Negative Results. "The Medicinal Functionality of Quinazolines." Accessed February 2024.

Sources

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3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.